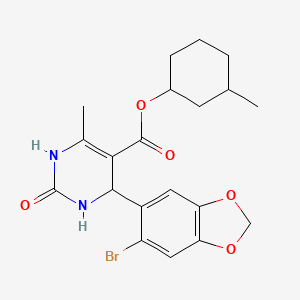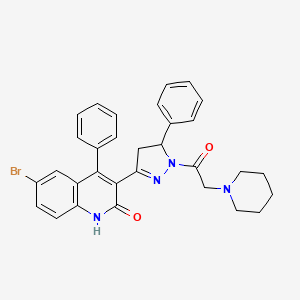![molecular formula C30H20Cl2O6 B11707115 Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of chlorophenyl groups and a biphenyl core, making it a valuable building block in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE typically involves the chlorination of biphenyl derivatives followed by esterification reactions. One common method includes the reaction of biphenyl with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorophenyl groups . Subsequent esterification with oxoethyl derivatives yields the final compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2,5-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl groups and biphenyl core facilitate binding to specific sites, leading to modulation of biological pathways. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl: Another biphenyl derivative with sulfonyl groups.
Bis(4-chlorophenyl) sulfone: Contains sulfone groups instead of oxoethyl groups.
2,2’-Bis(o-chlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole: A biimidazole derivative with chlorophenyl groups.
Uniqueness
2,5-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE is unique due to its specific combination of chlorophenyl and oxoethyl groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C30H20Cl2O6 |
|---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
bis[2-(4-chlorophenyl)-2-oxoethyl] 2-phenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C30H20Cl2O6/c31-23-11-6-20(7-12-23)27(33)17-37-29(35)22-10-15-25(26(16-22)19-4-2-1-3-5-19)30(36)38-18-28(34)21-8-13-24(32)14-9-21/h1-16H,17-18H2 |
InChI Key |
KJJHFVPXTJOFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-ethane-1,2-diylbis[4-chloro-N-(2-methylphenyl)-3-nitrobenzamide]](/img/structure/B11707038.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11707067.png)
![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11707069.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11707071.png)
![Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]-](/img/structure/B11707078.png)

![6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
![N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11707094.png)
![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
